2-(Fluoromethyl)aniline
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Description
“2-(Fluoromethyl)aniline” is an organic compound that is used in various chemical reactions . It is also known as “N-BOC protected this compound” and has a CAS number of 1374329-41-5 . It is typically used in laboratory settings .
Synthesis Analysis
The synthesis of anilines, including “this compound”, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions involving secondary amines . A specific process for the preparation of 2-trifluoromethyl aniline involves the reductive dechlorination of compounds with hydrogen in the presence of catalysts and acid acceptors .
Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of aniline, with the addition of a fluoromethyl group. Detailed studies of the molecular and electronic structures of anilines have been carried out using density functional methods . The optimized structures of aniline and halogenated aniline show significant stability .
Chemical Reactions Analysis
Aniline and its derivatives, including “this compound”, are involved in various chemical reactions. One of the well-known reactions is the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .
Physical and Chemical Properties Analysis
Aniline, a compound similar to “this compound”, has a boiling point of about 184°C and a melting point of about -6°C. It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Fluorine, a component of “this compound”, has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .
Safety and Hazards
Future Directions
Fluorinated compounds, including “2-(Fluoromethyl)aniline”, are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The synthesis of fluorides has attracted more and more attention from biologists and chemists. The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds .
Properties
CAS No. |
511230-96-9 |
---|---|
Molecular Formula |
C7H8FN |
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-(fluoromethyl)aniline |
InChI |
InChI=1S/C7H8FN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |
InChI Key |
XUPCRFCPXDLPAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CF)N |
Canonical SMILES |
C1=CC=C(C(=C1)CF)N |
Origin of Product |
United States |
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